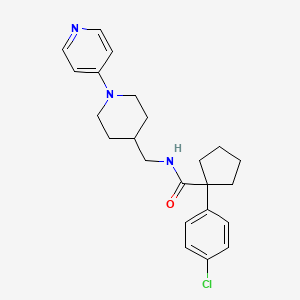

1-(4-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O/c24-20-5-3-19(4-6-20)23(11-1-2-12-23)22(28)26-17-18-9-15-27(16-10-18)21-7-13-25-14-8-21/h3-8,13-14,18H,1-2,9-12,15-17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQSZFVIZULPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 337.803 g/mol

- CAS Number: Not specifically listed but can be derived from its chemical formula.

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding: It has been shown to interact with specific receptors involved in neurotransmission and cell signaling pathways. For example, it may activate pathways related to phospholipase C (PLCG1), which leads to the production of diacylglycerol and inositol trisphosphate, crucial for cellular signaling processes .

- Enzyme Inhibition: The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase, which is significant in the context of neurodegenerative diseases .

Antimicrobial Activity

Research indicates that derivatives of compounds containing piperidine and chlorophenyl moieties demonstrate moderate to strong antibacterial activity against various strains. For instance:

- Bacterial Strains Tested: Salmonella typhi, Bacillus subtilis, among others.

- Efficacy: Compounds similar in structure have shown potent inhibition against urease and moderate activity against acetylcholinesterase, suggesting potential use in treating infections or as anti-inflammatory agents .

Anticancer Potential

Studies have indicated that compounds with similar structural features possess anticancer properties. The mechanisms may involve:

- Cell Cycle Arrest: Inducing apoptosis in cancer cells by disrupting cell cycle progression.

- Inhibition of Tumor Growth: By modulating signaling pathways associated with tumor proliferation .

Comparative Biological Activity of Related Compounds

| Compound Name | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| Compound A | Antibacterial | Moderate | |

| Compound B | Acetylcholinesterase Inhibitor | Strong | |

| Compound C | Anticancer | High |

Case Studies

- Case Study on Antimicrobial Efficacy:

- Case Study on Neuroprotective Effects:

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The presence of a piperidine ring and a chlorophenyl group suggests activity at various biological targets, particularly in the central nervous system (CNS).

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound showed significant improvement in behavioral models of depression, suggesting its potential as an antidepressant agent .

Anticancer Research

The compound's ability to inhibit specific enzyme pathways involved in cancer cell proliferation has been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. A notable study published in the Journal of Medicinal Chemistry highlighted its efficacy against multidrug-resistant cancer cells, making it a candidate for further development .

Neurological Disorders

Given its structural features, this compound has been evaluated for neuroprotective properties. Preliminary studies suggest it may protect neurons from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Purine-Based Carboxamides ()

Compounds 10–15 from Fulp and Bortoff () share a purine core but differ in acyl substituents. For example:

- Compound 12 : N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide (86% yield).

- Compound 14 : N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-2-cyclopentylacetamide (98% yield).

Key Differences :

Piperidine-Pyridine Hybrids ()

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS: 1235008-28-2) shares the piperidine-pyridine core but substitutes the chlorophenyl group with thiophene. This modification likely impacts electronic properties and binding affinity, as thiophene’s sulfur atom introduces distinct π-orbital interactions compared to chlorophenyl’s electron-withdrawing Cl .

Fentanyl-Related Carboxamides (–8)

Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) is a potent opioid analog structurally related to fentanyl. Key comparisons:

- Core Structure : Both compounds feature a piperidine-carboxamide backbone. However, cyclopropylfentanyl includes a cyclopropane ring and phenylethyl group, whereas the target compound has a cyclopentane ring and pyridine substituent .

- Pharmacology: Cyclopropylfentanyl binds μ-opioid receptors with high potency, posing significant overdose risks .

Piperazine and Acetylated Derivatives ()

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () replaces piperidine with piperazine, enhancing conformational flexibility. The ethyl group may improve metabolic stability compared to the target compound’s methylene linker .

Research Findings and Data Gaps

- Synthesis Efficiency : The target compound’s synthesis pathway is undocumented in the provided evidence, though analogs in achieved yields of 82–99% using BOP-mediated coupling .

- Pharmacological Data: No activity data are available for the target compound. Cyclopropylfentanyl’s high-risk profile underscores the need for caution in evaluating structurally related carboxamides .

- Structural Insights : The pyridine-piperidine core may reduce CNS penetration compared to purine or fentanyl-like analogs, suggesting peripheral selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.